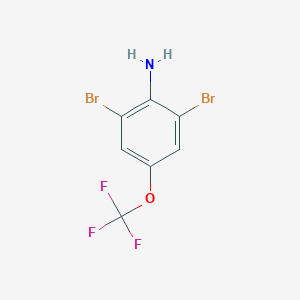

2,6-Dibromo-4-(trifluoromethoxy)aniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSWOEGXMADXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371612 | |

| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-49-9 | |

| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF477YZ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This document consolidates critical data from various sources to support research and development activities.

Chemical Identity

-

Chemical Name: this compound[4]

-

Synonyms: 2,6-Dibromo-4-(trifluoromethoxy)benzenamine, 2-Amino-1,3-dibromo-5-(trifluoromethoxy)benzene, 3,5-Dibromo-4-aminotrifluoromethoxybenzene[1][2][4]

-

InChI Key: JBSWOEGXMADXOU-UHFFFAOYSA-N[4]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Appearance | White to off-white or light pink crystalline powder/solid.[1][2][7] | [1][2][7] |

| Melting Point | 70-74 °C[6][7][8] | [6][7][8] |

| Boiling Point | 65 °C at 0.1 mmHg[6][7] | [6][7] |

| Density | ~2.036 g/cm³ (Predicted)[5][7] | [5][7] |

| Solubility | Insoluble in water; slightly soluble in DMSO and Methanol; soluble in other organic solvents like ethanol, acetone, and chloroform.[2][5][7] | [2][5][7] |

| Flash Point | 107.3 °C[5][6] | [5][6] |

| pKa | -0.38 (Predicted)[5][7] | [5][7] |

| Storage | Should be stored in a dark place under an inert atmosphere at room temperature.[5][7] | [5][7] |

Experimental Protocols: Synthesis

While specific experimental details for the determination of each physical property are not extensively published, the synthesis of this compound is well-documented. A representative protocol is detailed below.

Objective: To synthesize this compound via bromination of 4-(trifluoromethoxy)aniline.

Materials:

-

4-(trifluoromethoxy)aniline

-

Sodium bromide (NaBr)

-

35% Hydrogen peroxide (H₂O₂)

-

Crystallized mother liquor containing sodium sulfate

-

A suitable reagent (details proprietary in the cited patent)[7]

Procedure:

-

156 g of the crystallized mother liquor containing sodium sulfate is filtered into a 250 mL four-necked flask equipped with a stirrer.[7]

-

The stirring apparatus is started.[7]

-

17.5 g (0.175 mol) of the specified reagent is slowly added dropwise.[7]

-

36.5 g of sodium bromide (0.354 mol) and 30 g (99% purity, 0.168 mol) of 4-trifluoromethoxyaniline are subsequently added.[7]

-

The reaction system's temperature is adjusted to above 30 °C.[7]

-

The dropwise addition of 38 g of 35% hydrogen peroxide solution is initiated. The reaction temperature is controlled between 50 and 55 °C during this addition.[7]

-

After the addition is complete, the reaction is held at this temperature for an additional 3 hours.[3]

-

The system is then cooled to approximately 30 °C.[3]

-

The resulting solid is collected by filtration.[3]

-

The filter cake is dried to yield the final product, this compound.[3][7]

Results: This method has been reported to produce a high purity (99.6% by HPLC) product with a high yield (99.2%).[3]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 88149-49-9 [chemicalbook.com]

- 4. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 88149-49-9 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

A Technical Guide to 2,6-Dibromo-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical compound 2,6-Dibromo-4-(trifluoromethoxy)aniline. This document outlines its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on providing practical experimental details and clear data presentation.

Core Chemical Information

This compound, with the CAS number 88149-49-9, is a halogenated aromatic amine.[1] Its structure features a central aniline ring substituted with two bromine atoms at the ortho positions and a trifluoromethoxy group at the para position. This unique combination of substituents imparts specific reactivity and properties, making it a valuable intermediate in various synthetic applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C7H4Br2F3NO | [2][3][4][5] |

| Molecular Weight | 334.92 g/mol | [1][2][3][5] |

| Appearance | White to almost white or light pink powder/crystal | [2][3] |

| Melting Point | 70-74 °C | [2][3][4] |

| Solubility | Soluble in organic solvents | [2] |

| Purity | ≥ 98% (GC) | [2][5] |

| IUPAC Name | This compound | [1] |

| InChI Key | JBSWOEGXMADXOU-UHFFFAOYSA-N | [5] |

| SMILES | Nc1c(Br)cc(OC(F)(F)F)cc1Br | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 4-(trifluoromethoxy)aniline. The amino group of the starting material is a strong activating group, directing the bromine atoms to the ortho positions.

Experimental Protocol: Water-Phase Synthesis

This method, adapted from patent literature, describes a high-yield, environmentally friendly synthesis using a water-based system.[6]

Materials:

-

4-(trifluoromethoxy)aniline

-

Bromine

-

30% Hydrogen peroxide solution

-

Water

-

Inert grinding media (e.g., zirconium oxide beads)

-

250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser

Procedure:

-

To the 250 mL three-necked flask, add 9.0 g (0.05 mol) of 4-(trifluoromethoxy)aniline, 72 mL of water, and 0.45 g of zirconium oxide beads.

-

While stirring the mixture at 300 rpm at 20 °C, slowly add 8.8 g (0.055 mol) of bromine dropwise over a period of 30 minutes.

-

Continue the reaction for 1 hour after the bromine addition is complete.

-

Subsequently, add 7.4 g (0.065 mol) of 30% hydrogen peroxide solution dropwise over 1 hour.

-

Allow the reaction to proceed for an additional 6 hours.

-

Upon completion, separate the inert grinding media from the reaction solution by sieving.

-

Filter the reaction mixture. The filtrate can be recycled for subsequent batches.

-

Dry the collected filter cake in an oven to yield the final product, this compound.

This protocol has been reported to produce the target compound with a purity of 99.0% and a yield of 98.7%.[6]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the water-phase synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block in the synthesis of more complex molecules, primarily within the agricultural and pharmaceutical sectors.[2]

-

Agrochemicals: It serves as a crucial intermediate in the production of novel insecticides and herbicides.[2][3] The presence of the trifluoromethoxy group and bromine atoms can enhance the biological activity and stability of the final agrochemical products.

-

Pharmaceuticals: In drug development, this compound is utilized in the synthesis of potential therapeutic agents.[2] The trifluoromethoxy group is often incorporated into drug candidates to improve metabolic stability and membrane permeability.

Chemical Structure Visualization

The chemical structure of this compound is depicted below, highlighting the arrangement of the functional groups on the benzene ring.

Caption: The chemical structure of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] It should be stored in a cool, dry place away from incompatible materials.

This technical guide provides a foundational understanding of this compound. For more specific applications or advanced synthetic procedures, consulting the primary literature and safety data sheets is recommended.

References

- 1. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 88149-49-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS: 88149-49-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-(trifluoromethoxy)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, detailed synthesis protocols, spectroscopic data, safety and handling guidelines, and significant applications, with a focus on its role in the synthesis of the fungicide thifluzamide.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of an aniline ring substituted with two bromine atoms and a trifluoromethoxy group. This combination of functional groups imparts unique chemical properties that make it a valuable building block in organic synthesis.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂F₃NO | [3] |

| Molecular Weight | 334.92 g/mol | [4] |

| CAS Number | 88149-49-9 | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 70-74 °C | [3] |

| Boiling Point | 65 °C at 0.1 mmHg | [5] |

| Density | ~1.85 g/cm³ (estimated) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); insoluble in water. | [1] |

Spectroscopic Data

While publicly available, detailed and interpreted spectra for this compound are limited. The following represents a predicted analysis based on the compound's structure and data from similar compounds.

¹H NMR (Predicted): The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet would be observed for the two equivalent aromatic protons. The protons of the amine group will likely appear as a broad singlet.

-

Aromatic protons (2H): A singlet is predicted around δ 7.0-7.5 ppm.

-

Amine protons (2H): A broad singlet is expected in the range of δ 4.0-5.0 ppm, which can be exchangeable with D₂O.

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

C-NH₂: ~145-150 ppm

-

C-Br: ~110-115 ppm

-

C-O: ~140-145 ppm

-

CH (aromatic): ~120-125 ppm

-

CF₃: A quartet around 120-125 ppm due to carbon-fluorine coupling.

Mass Spectrometry (Predicted): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 333, 335, and 337.

-

Major Fragments: Loss of Br (M-79/81), loss of the trifluoromethoxy group (M-85), and other fragments resulting from the cleavage of the aniline ring.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.

-

N-H stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the bromination of 4-(trifluoromethoxy)aniline. Several methods have been reported, with variations in the brominating agents and reaction conditions.

Experimental Protocol: Bromination using Sodium Bromide and Hydrogen Peroxide

This method is an environmentally friendly approach that avoids the direct use of hazardous liquid bromine.[6]

Materials:

-

4-(trifluoromethoxy)aniline

-

Sodium Bromide (NaBr)

-

Hydrogen Peroxide (H₂O₂) (30-35% solution)

-

Sulfuric Acid (concentrated)

-

Ammonium Molybdate (catalyst, optional)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a well-ventilated fume hood, combine 4-(trifluoromethoxy)aniline (1 equivalent) and sodium bromide (2.1-2.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add dichloromethane and water to the flask to create a biphasic system.

-

If using a catalyst, add a catalytic amount of ammonium molybdate.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Begin the dropwise addition of hydrogen peroxide (1.5-2.5 equivalents) to the stirred reaction mixture, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

-

Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]

- 3. This compound | 88149-49-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 88149-49-9 [m.chemicalbook.com]

- 6. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,6-Dibromo-4-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, synthesis methodologies, and applications, with a focus on its role in drug discovery and development.

Core Compound Properties

This compound is a halogenated aromatic amine distinguished by its trifluoromethoxy and bromine substituents. These features confer unique reactivity and desirable characteristics for advanced organic synthesis. The electron-withdrawing trifluoromethoxy (-OCF₃) group can increase lipophilicity and metabolic stability, properties that are highly advantageous in drug design.[1] The bromine atoms serve as versatile reactive sites for various coupling reactions, enabling the construction of complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 334.92 g/mol | [2][3][4][5] |

| Molecular Formula | C₇H₄Br₂F₃NO | [2][3][4][5] |

| CAS Number | 88149-49-9 | [2][3] |

| Appearance | White to off-white or light pink crystalline powder | [2][3][6] |

| Melting Point | 70 - 74 °C | [2][5] |

| Purity | ≥98% (GC) | [2] |

| Synonyms | 2-Amino-1,3-dibromo-5-(trifluoromethoxy)benzene, 3,5-Dibromo-4-aminotrifluoromethoxybenzene | [2][6] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); insoluble in water | [6] |

| Storage | Store at room temperature or 2–8°C for long-term storage | [2][4][6] |

Synthesis and Production

The primary route for synthesizing this compound is through the bromination of 4-(trifluoromethoxy)aniline. Various methods have been developed to optimize this process for yield, purity, and environmental safety.

A general workflow for the synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Table 2: Comparison of Synthesis Methodologies

| Brominating Agent / System | Solvent | Yield | Purity | Reference |

| Bromine (Br₂) | Acetic Acid | 89% | Not Specified | [7] |

| Bromine (Br₂) | Water | 95% | 99% | [7] |

| Bromine (Br₂) / Hydrogen Peroxide (H₂O₂) | Water | 97.5 - 99.1% | 98.4 - 99.4% | [7] |

| Sodium Bromide (NaBr) / Hydrogen Peroxide (H₂O₂) | Water | 99.2% | 99.6% | [3][5] |

| Metal Bromide / H₂O₂ / Ammonium Molybdate (catalyst) | Not Specified | High | High | [8] |

Applications in Research and Development

This compound is a crucial building block, primarily utilized as an intermediate in the production of more complex molecules.

Caption: Role as a versatile intermediate in multiple industries.

-

Pharmaceutical Development : It is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those with antibacterial and antifungal properties.[2] The trifluoromethoxy group enhances metabolic stability and cell membrane permeability, crucial for bioavailability.[1]

-

Agrochemicals : The compound is a key intermediate in producing modern agrochemicals, including herbicides, pesticides, and fungicides.[2][3][5] Notably, it is used in the synthesis of thifluzamide, a broad-spectrum fungicide.[8]

-

Material Science : It is used to formulate high-performance materials like polymers and coatings that exhibit enhanced thermal and chemical resistance.[2]

Biological Activity and Signaling Pathways

While this compound itself is an intermediate, its structural motifs are integral to many biologically active molecules. Derivatives of structurally similar anilines have shown significant potential as anticancer and antimicrobial agents.

Antimicrobial Activity Studies on other trifluoro-aniline derivatives have demonstrated significant antibacterial and antibiofilm efficacy, for instance against Vibrio species.[9][10] This suggests that novel compounds synthesized from this compound may possess similar properties. The lipophilicity conferred by the -OCF₃ group likely aids in disrupting bacterial membranes.[11]

Anticancer Potential and Associated Pathways Many anticancer agents based on anilinoquinazoline and anilinoquinoline scaffolds, which can be synthesized from intermediates like this compound, function by inhibiting receptor tyrosine kinases (RTKs).[12] Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth, proliferation, and angiogenesis.[12]

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by derived compounds.

Experimental Protocols

The following sections provide generalized methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

Protocol 5.1: Synthesis via Bromination with NaBr and H₂O₂

This protocol is adapted from a high-yield method described in the literature.[3][5]

-

Reaction Setup : To a 250 mL four-necked flask equipped with a stirrer, add 156 g of the crystallized mother liquor containing sodium sulfate.

-

Addition of Reagents : Add 36.5 g (0.354 mol) of sodium bromide and 30 g (0.168 mol) of 4-trifluoromethoxyaniline (99% purity) to the flask.

-

Initiation : Adjust the reaction system temperature to above 30°C.

-

Bromination : Begin the slow, dropwise addition of 38 g of 35% hydrogen peroxide solution.

-

Reaction : After the addition is complete, maintain the temperature and continue stirring for 3 hours to ensure the reaction goes to completion.

-

Workup : Cool the system to approximately 30°C.

-

Isolation : Filter the resulting solid. The filtrate can be recycled.

-

Purification : Dry the filter cake to obtain the final product, 2,6-dibromo-4-trifluoromethoxyaniline. This method has reported yields of 99.2% with a purity of 99.6% (HPLC).[3][5]

Protocol 5.2: Microbroth Dilution Method for Antimicrobial Activity

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]

-

Inoculum Preparation : Culture bacterial or fungal strains in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Compound Dilution : Serially dilute the test compounds (derived from the core aniline) in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation : Add the standardized inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring optical density.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 88149-49-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 88149-49-9 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 8. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] While quantitative solubility data is limited in publicly available literature, this document consolidates existing qualitative information and presents a detailed experimental protocol for its precise determination.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][4] The trifluoromethoxy group enhances its reactivity and solubility in organic solvents, making it a versatile building block in medicinal chemistry and materials science.[1][5] The presence of bromine atoms provides reactive sites for various coupling reactions, enabling the construction of complex molecules.[6]

| Property | Value | Source |

| Molecular Formula | C7H4Br2F3NO | [7][8] |

| Molecular Weight | 334.92 g/mol | [7][8] |

| Melting Point | 70-74 °C | [3][7] |

| Boiling Point | 65 °C / 0.1 mm Hg | [7] |

| Appearance | White to off-white crystalline powder | [3][4] |

Solubility Data

Qualitative solubility data indicates that this compound exhibits limited solubility in polar protic solvents and greater solubility in organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][7] |

| Methanol | Slightly Soluble[3][7] |

| Ethanol | Soluble[3] |

| Acetone | Soluble[3] |

| Chloroform | Soluble[3] |

| Water | Slightly Soluble[3] |

Experimental Protocol for Solubility Determination

To address the absence of quantitative solubility data, the following gravimetric method, adapted from established protocols for similar aniline derivatives, is recommended for determining the solubility of this compound in various solvents.[9]

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker

-

Calibrated pipettes

-

Scintillation vials or other suitable sealed containers

-

Centrifuge (optional)

-

Evaporating dishes

-

Vacuum oven or nitrogen stream apparatus

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours to reach saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation of the sealed vials at the equilibration temperature can be used to achieve a clear separation.

-

Aliquot Withdrawal: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant without disturbing the solid phase.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the evaporating dish containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Synthesis Workflow

This compound is synthesized from 4-(trifluoromethoxy)aniline through a bromination reaction. Several methods have been reported, often utilizing bromine in the presence of an oxidizing agent or a catalyst. The following diagram illustrates a general workflow for its synthesis.

Caption: General synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for gravimetric solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 88149-49-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2,6-dibromo-4-(trifluoromethoxy) Aniline Application: Industrial at Best Price in Tianjin | Jostrong (tianjin) Technology Co., Ltd [tradeindia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 88149-49-9 [m.chemicalbook.com]

- 8. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline

This whitepaper provides an in-depth overview of the core physicochemical properties of 2,6-Dibromo-4-(trifluoromethoxy)aniline, with a primary focus on its melting point. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a centralized resource for key data and experimental methodologies.

Core Physicochemical Data

This compound is a specialized chemical compound used in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its unique molecular structure, featuring bromine substituents and a trifluoromethoxy group, imparts specific properties relevant to its application in organic synthesis.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Melting Point | 70 - 74 °C | [2][3][4][5] |

| Molecular Formula | C7H4Br2F3NO | [1][6] |

| Molecular Weight | 334.92 g/mol | [1][6] |

| Appearance | White to almost white powder or crystal | [1][3] |

| Purity | ≥ 97% | [1][7] |

| CAS Number | 88149-49-9 | [1][3][6] |

Experimental Protocols

Precise and reproducible experimental methods are critical for verifying the identity and purity of chemical compounds. The following sections detail the protocols for the synthesis and melting point determination of this compound.

The synthesis of this compound can be achieved through the bromination of 4-(trifluoromethoxy)aniline. Several methods have been reported, and a general procedure is outlined below, based on patent literature.[8][9]

Materials:

-

4-(trifluoromethoxy)aniline

-

Sodium Bromide

-

Hydrogen Peroxide (35% solution)

-

Solvent (e.g., crystallized mother liquor from a previous reaction)[2]

-

Four-necked flask equipped with a stirrer

Procedure:

-

Charge a 250 mL four-necked flask with 156 g of the crystallized mother liquor containing sodium sulfate and start the stirring apparatus.[2]

-

Slowly add 17.5 g (0.175 mol) of the reagent, followed by 36.5 g of sodium bromide (0.354 mol) and 30 g (99% purity, 0.168 mol) of 4-trifluoromethoxyaniline.[2]

-

Adjust the temperature of the reaction system to above 30 °C.[2]

-

Begin the dropwise addition of 38 g of 35% hydrogen peroxide solution. The reaction temperature should be controlled between 50 and 55 °C during the addition.[4]

-

After the addition is complete, maintain the reaction temperature for 3 hours.[2][4]

-

Cool the system to approximately 30 °C and filter the mixture.[2][4]

-

Dry the resulting filter cake to obtain white crystals of 2,6-dibromo-4-trifluoromethoxyaniline.[2]

The purity of the synthesized compound can be analyzed by high-performance liquid chromatography (HPLC).[2]

The melting point of a compound is a crucial indicator of its purity.[10] Pure crystalline substances exhibit a sharp, well-defined melting point, whereas impurities tend to lower and broaden the melting range.[11] The capillary method is a standard technique for determining the melting point.[12][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Watch glass

-

Spatula

Procedure:

-

Sample Preparation: Ensure the synthesized this compound is completely dry and in a powdered form.[12] Place a small amount of the sample on a clean watch glass.[11]

-

Packing the Capillary Tube: Carefully introduce a small amount of the powdered sample into the open end of a capillary tube. Pack the sample into the sealed end by tapping the tube gently. The packed sample height should be between 2-4 mm.[11]

-

Initial Rapid Determination (Optional but Recommended): Place the packed capillary tube into the melting point apparatus. Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.[10]

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[11] Insert a new capillary tube with the sample.

-

Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[11]

-

Observation and Recording: Observe the sample closely through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a liquid (the completion of melting). This range is the melting point of the sample.[11]

Visualized Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization, providing a clear visual representation of the scientific process.

Caption: Workflow for Synthesis and Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 88149-49-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 88149-49-9 [m.chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 88149-49-9 [sigmaaldrich.com]

- 8. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 9. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. southalabama.edu [southalabama.edu]

- 12. westlab.com [westlab.com]

- 13. thinksrs.com [thinksrs.com]

Spectroscopic Profile of 2,6-Dibromo-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS No: 88149-49-9). This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, predicted values for NMR spectroscopy are included and are explicitly noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | Not Specified | Not Specified |

| Chemical Shift (δ) | Aromatic Protons: Two singlets expected in the aromatic region. NH₂ Protons: One broad singlet. | Aromatic Carbons: Multiple signals expected in the aromatic region. CF₃ Carbon: One quartet. |

| Integration | Aromatic Protons: 2H, NH₂ Protons: 2H | Not Applicable |

| Coupling Constants (J) | Not Applicable | C-F coupling expected for the CF₃ and adjacent carbons. |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Attenuated Total Reflectance (ATR) FT-IR |

| Instrument | Bruker Tensor 27 FT-IR[1] |

| Technique | ATR-Neat[1] |

| Source of Spectrum | Bio-Rad Laboratories, Inc. / Alfa Aesar[1] |

| Characteristic Absorptions | Wavenumber (cm⁻¹) |

| N-H Stretch | Expected in the range of 3300-3500 cm⁻¹ |

| C-H Aromatic Stretch | Expected around 3000-3100 cm⁻¹ |

| C=C Aromatic Stretch | Expected in the range of 1450-1600 cm⁻¹ |

| C-N Stretch | Expected in the range of 1250-1350 cm⁻¹ |

| C-F Stretch | Expected in the range of 1000-1400 cm⁻¹ |

| C-Br Stretch | Expected in the range of 500-600 cm⁻¹ |

| C-O Stretch | Expected in the range of 1210-1320 cm⁻¹ |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₇H₄Br₂F₃NO |

| Molecular Weight | 334.92 g/mol |

| Expected m/z Peaks | Interpretation |

| ~333, 335, 337 | Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| Other Fragments | Loss of Br, CF₃, and other characteristic fragments |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal).

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.

-

Sample Introduction:

-

For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

-

For a direct insertion probe, place a small amount of the solid sample into a capillary tube and insert it directly into the ion source.

-

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The resulting mass spectrum will show the relative abundance of different mass-to-charge ratio fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

2,6-Dibromo-4-(trifluoromethoxy)aniline safety and handling

An In-depth Technical Guide on the Safety and Handling of 2,6-Dibromo-4-(trifluoromethoxy)aniline

This document provides a comprehensive overview of the safety and handling protocols for this compound, a specialized chemical compound used in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle this substance.

Chemical Identification

This section provides key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 88149-49-9[1][3][4][5][6] |

| Molecular Formula | C₇H₄Br₂F₃NO[1][2][4][5] |

| Molecular Weight | 334.92 g/mol [1][2][4][5] |

| Synonyms | 2,6-dibromo-4-(trifluoromethoxy)benzenamine, 2-Amino-1,3-dibromo-5-(trifluoromethoxy)benzene, Riluzole Impurity 1[1][4][5][7] |

| MDL Number | MFCD00153113[1][2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[3][5] Adherence to safety guidelines is critical to prevent exposure and adverse health effects.

| GHS Classification | Hazard Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation[4][5] |

| Eye Irritation | H319 | Causes serious eye irritation[4][5] |

| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation[4][5] |

GHS Pictogram:

-

(GHS07)[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Appearance | White to off-white or light pink crystalline powder[1][2][6] |

| Melting Point | 70-74 °C[1][2][6][8] |

| Boiling Point | 70-72 °C[3] or 65 °C @ 0.1 mm Hg[3][6] |

| Flash Point | 107.3 °C[6] |

| Density | 2.036 ± 0.06 g/cm³ (Predicted)[6] |

| Solubility | Slightly soluble in DMSO and Methanol[6] |

| Vapor Pressure | 0.0179 mmHg at 25°C[6] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling:

-

Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

-

Avoid the formation of dust and aerosols.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 5.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

The designated storage area should be a locked facility.[5][8]

-

Store away from incompatible materials and foodstuff containers.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 88149-49-9 [chemicalbook.com]

- 3. This compound | 88149-49-9 [sigmaaldrich.com]

- 4. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 88149-49-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 88149-49-9 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,6-Dibromo-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications in Drug Development and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Dibromo-4-(trifluoromethoxy)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical properties, various synonyms, and comprehensive experimental protocols for its synthesis. Furthermore, it explores its significant role in the development of active compounds, with a particular focus on the mechanism of action of its derivatives.

Core Chemical Data

This compound is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis. Its trifluoromethoxy group and bromine substituents impart unique reactivity and desirable properties to the target molecules.

Synonyms

The compound is known by several names in the chemical literature and commercial markets:

-

2-Amino-1,3-dibromo-5-(trifluoromethoxy)benzene[1]

-

4-Amino-3,5-dibromophenyl trifluoromethyl ether[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 88149-49-9 | [2][3] |

| Molecular Formula | C₇H₄Br₂F₃NO | [2][3] |

| Molecular Weight | 334.92 g/mol | [3] |

| Appearance | Light pink to off-white or pale yellow crystalline powder | [3] |

| Melting Point | 70-74 °C | N/A |

| Boiling Point | 65 °C at 0.1 mmHg | N/A |

| Purity | ≥98% (GC/HPLC) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); insoluble in water. | N/A |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are protocols derived from patented synthesis routes.

Synthesis of this compound

Method 1: Bromination using Sodium Bromide and Hydrogen Peroxide

This method describes a common and effective way to synthesize the target compound from 4-(trifluoromethoxy)aniline.

Materials:

-

4-(trifluoromethoxy)aniline

-

Sodium bromide (NaBr)

-

35% Hydrogen peroxide (H₂O₂)

-

Crystallized mother liquor containing sodium sulfate

-

An appropriate reagent (details not fully specified in the source)

Procedure:

-

Into a 250 mL four-necked flask, filter 156 g of the crystallized mother liquor containing sodium sulfate.

-

Initiate stirring and slowly add 17.5 g (0.175 mol) of the specified reagent dropwise.

-

Add 36.5 g of sodium bromide (0.354 mol) and 30 g (99% purity, 0.168 mol) of 4-trifluoromethoxyaniline to the flask.

-

Adjust the reaction system's temperature to above 30 °C.

-

Commence the dropwise addition of 38 g of 35% hydrogen peroxide solution. Maintain the reaction temperature between 50 and 55 °C by adjusting the addition rate and cooling.

-

After completing the addition, continue to stir the reaction mixture for 3 hours, allowing the temperature to drop.

-

Once the reaction is complete, cool the system to approximately 30 °C.

-

Filter the mixture to collect the solid product.

-

Dry the resulting filter cake to obtain white crystals of 2,6-dibromo-4-trifluoromethoxyaniline.

This procedure has been reported to yield a product with a purity of 99.6% (as determined by HPLC) and a yield of 99.2%.

Method 2: Bromination using Bromine and Hydrogen Peroxide in a Water-Phase System

This patented method utilizes a water-based system for the synthesis.

Materials:

-

4-(trifluoromethoxy)aniline

-

Bromine (Br₂)

-

Hydrogen peroxide (H₂O₂)

-

Water (solvent)

-

Inert grinding media

Procedure:

-

Add 4-(trifluoromethoxy)aniline and inert grinding media to water in a reaction vessel.

-

Sequentially add bromine and hydrogen peroxide dropwise to the reaction mixture. The molar ratio of 4-(trifluoromethoxy)aniline to bromine to hydrogen peroxide should be 1:1.0-1.1:1.3-1.5.

-

After the reaction is complete, first remove the inert grinding media.

-

Filter the reaction mixture. The filtrate can be recycled as the solvent for subsequent reactions.

-

Dry the filter cake to yield this compound.

This method is reported to produce the compound with a purity of 98.4-99.4% and a yield of 97.5-99.1%.

Applications in Agrochemicals and Drug Development

This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its derivatives have shown significant biological activity.

Agrochemicals: Synthesis of the Fungicide Thifluzamide

A prominent application of this compound is in the production of the fungicide thifluzamide. Thifluzamide is effective against a range of fungal pathogens, particularly those causing sheath blight in rice.

Synthesis of Thifluzamide:

Thifluzamide is synthesized through the formal condensation of the carboxy group of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with the amino group of this compound.[5][6] A general procedure involves reacting 2-methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole with 2,6-dibromo-4-trifluoromethoxy aniline in a suitable solvent like acetonitrile under reflux.[7]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Thifluzamide, and other fungicides derived from this aniline, act as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9][10] They target and block the activity of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[10][11] This inhibition disrupts the electron transport chain, which is essential for cellular respiration and energy (ATP) production, ultimately leading to the death of the fungal cells.[10][12]

The following diagram illustrates the signaling pathway and the point of inhibition by SDHI fungicides like thifluzamide.

Caption: Mechanism of action of Thifluzamide as a Succinate Dehydrogenase Inhibitor (SDHI).

Pharmaceutical Development

In addition to its role in agrochemicals, this compound serves as a building block in the synthesis of novel pharmaceutical compounds. Its derivatives are being explored for their potential antibacterial and antifungal properties, which could address critical health challenges. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of drug candidates, making this aniline a valuable starting material in medicinal chemistry.[13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its utility in synthesizing potent fungicides like thifluzamide, which act by inhibiting the crucial succinate dehydrogenase enzyme, highlights its importance in modern crop protection. The detailed synthetic protocols and an understanding of the mechanism of action of its derivatives provided in this guide offer valuable insights for researchers and professionals working in chemical synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 88149-49-9 [chemicalbook.com]

- 4. marketpublishers.com [marketpublishers.com]

- 5. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thifluzamide TC - HEBEN [hb-p.com]

- 7. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]

- 8. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 10. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptechbio.com [peptechbio.com]

- 13. chemimpex.com [chemimpex.com]

Commercial Suppliers and Technical Guide for 2,6-Dibromo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS No. 88149-49-9). This versatile fluorinated aromatic amine serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring two bromine atoms and a trifluoromethoxy group, offers multiple reactive sites for the construction of complex molecular architectures.

Commercial Availability

A variety of chemical suppliers offer this compound in research and bulk quantities. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | APO455835087 | 98% | Inquire |

| TCI Chemicals | D5491 | >98.0% (GC) | 1g, 5g, 25g |

| Apollo Scientific | PC2330B | 97% | 10g, 50g, 100g |

| Chem-Impex International | 46019 | ≥ 98% (GC) | Inquire |

| Simson Pharma Limited | - | - | Inquire |

| Pharmaffiliates | PA 18 63530 | - | Inquire |

| VSNCHEM | VF10153 | - | Inquire |

| ChemUniverse | P68242 | 98% | 5g, 10g, 25g, Bulk |

Physicochemical Properties

-

Molecular Formula: C₇H₄Br₂F₃NO

-

Molecular Weight: 334.92 g/mol

-

Appearance: White to off-white or light pink crystalline powder[1]

-

Melting Point: 70-74 °C[1]

-

Solubility: Soluble in many organic solvents and insoluble in water.

Experimental Protocols

The synthesis of this compound typically involves the electrophilic bromination of 4-(trifluoromethoxy)aniline. Several methods have been reported, primarily in patent literature, which offer high yields and purity.

Method 1: Bromination with Bromine and Hydrogen Peroxide in an Aqueous Phase

This method, described in patent CN102491910A, provides a high-yield, environmentally conscious approach.[2]

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 9.0g (0.05 mol) of 4-(trifluoromethoxy)aniline, 72 mL of water, and 0.36g of zirconium oxide beads (as an inert grinding medium).[2]

-

At 20 °C, with a stirring speed of 500 r/min, add 8.5g (0.053 mol) of bromine dropwise over 30 minutes.[2]

-

Continue the reaction for 1 hour after the addition of bromine is complete.[2]

-

Subsequently, add 7.4g (0.065 mol) of 30% hydrogen peroxide dropwise over 1 hour.[2]

-

Continue the reaction for 8 hours.[2]

-

After the reaction is complete, remove the inert grinding medium by filtration through a 20-mesh screen.

-

Filter the reaction solution and dry the filter cake to obtain this compound. The reported yield is 98.5% with a purity of 98.8%.[2] The filtrate can be recycled for subsequent reactions.[2]

Method 2: Catalytic Bromination with Sodium Bromide and Hydrogen Peroxide

This alternative method, detailed in patent CN103570566A, utilizes a catalyst and avoids the direct use of liquid bromine, which can be advantageous for safety and handling.[3]

Procedure:

-

In a 500 mL three-necked flask, combine 80 mL of dichloromethane, 80 mL of water, 24.69g of sodium bromide, and 1.3g of ammonium molybdate.[3]

-

Stir the mixture rapidly and slowly add 17.7g (0.1 mol) of 4-(trifluoromethoxy)aniline. Stir for an additional 30 minutes.[3]

-

At 40 °C, add 28.34g of 30% hydrogen peroxide (0.25 mol) dropwise.[3]

-

After the addition is complete, reflux the mixture at 40 °C for 1 hour.[3]

-

Cool the reaction to room temperature and add an appropriate amount of sodium thiosulfate to quench any remaining oxidant. Stir for 30 minutes.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter and remove the dichloromethane by distillation under reduced pressure to obtain the product as white crystals. The reported yield is 95.0% with a purity of 99.6%.[3]

References

- 1. This compound | 88149-49-9 [chemicalbook.com]

- 2. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 3. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline: A Detailed Application Note and Protocol

Application Note

Introduction

2,6-Dibromo-4-(trifluoromethoxy)aniline is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] This halogenated aromatic amine, with its unique trifluoromethoxy and bromine substituents, offers distinct reactivity for advanced organic synthesis.[3] Notably, it serves as a crucial building block for the fungicide thifluzamide. This document provides a detailed protocol for the synthesis of this compound from p-trifluoromethoxyaniline, focusing on a high-yield, environmentally conscious method using a sodium bromide and hydrogen peroxide system.

Chemical Properties

-

Chemical Name: this compound[3]

-

Synonyms: 2,6-dibromo-4-(trifluoromethoxy)benzenamine, 3,5-Dibromo-4-aminotrifluoromethoxybenzene, 4-Amino-3,5-dibromotrifluoromethoxybenzene[3][4]

-

Molecular Weight: 349.92 g/mol [3]

-

Appearance: Light pink or off-white to pale yellow crystalline powder.[1][3]

Reaction Principle

The synthesis involves the electrophilic bromination of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is activating and, along with the amino group, directs the bromine atoms to the ortho positions. This protocol utilizes an in-situ generation of bromine from sodium bromide and hydrogen peroxide in an acidic aqueous medium, which is a safer and more environmentally friendly approach compared to using elemental bromine.[5]

Experimental Protocol

This protocol is adapted from a method that demonstrates high yield and purity.[6]

Materials and Reagents

-

4-(Trifluoromethoxy)aniline (99% purity)

-

Sodium bromide (NaBr)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (35% solution)

-

Water

-

Tetrabutylammonium bromide (optional catalyst)

Equipment

-

250 mL four-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Cooling bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 130 g of water.

-

Acidification: While stirring, slowly add 17.5 g (0.175 mol) of sulfuric acid to the water.

-

Addition of Bromide Source: To the acidic solution, add 40 g (0.388 mol) of sodium bromide. If using a phase-transfer catalyst, 0.3 g of tetrabutylammonium bromide can also be added at this stage.

-

Addition of Starting Material: Add 30 g (0.168 mol, 99% purity) of 4-(trifluoromethoxy)aniline to the reaction mixture.

-

Temperature Adjustment: Adjust the temperature of the mixture to 30 °C or slightly above.

-

Bromination: Begin the dropwise addition of 38 g of 35% hydrogen peroxide solution. The reaction is exothermic, and the temperature will rise.

-

Temperature Control: Use a cooling bath to maintain the reaction temperature between 50-55 °C during the addition of hydrogen peroxide.[6]

-

Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction mixture at 50-55 °C for an additional 3 hours to ensure the reaction goes to completion.[6]

-

Work-up: Cool the reaction mixture to approximately 30 °C.

-

Isolation: Filter the resulting precipitate using a Büchner funnel.

-

Drying: Dry the collected filter cake in an oven to obtain the final product, this compound, as white crystals.[6]

Data Presentation

The following table summarizes the quantitative data from various reported synthesis methods.

| Method Reference | Starting Material (mol) | Brominating Agent(s) & Molar Ratio (to starting material) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| CN106631839B[6] | 0.168 | NaBr (2.31), H₂SO₄ (1.04), H₂O₂ (2.2) | Water | 30 to 50-55 | 3 | 99.6 | 99.7 (HPLC) |

| CN102491910A[7] | 0.05 | Br₂ (1.0-1.1), H₂O₂ (1.3-1.5) | Water | 20-30 | 6.5-7.5 | 97.5-99.1 | 98.4-99.4 |

| CN106631839A (variant)[1] | 0.168 | NaBr (2.11), H₂SO₄ (1.04), H₂O₂ (2.2) | Recycled mother liquor | 30 to 50-55 | 3 | 99.2 | 99.6 (HPLC) |

| CN103570566A[5] | 0.1 | NaBr (2.45), H₂O₂ (2.5), Ammonium Molybdate (0.013) | Dichloromethane/Water | 40 | 1 | 95.0 | 99.6 |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 88149-49-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 6. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

Application Notes and Protocols for Water-Phase Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline, a key intermediate in the production of pharmaceuticals and agrochemicals, utilizing water as the reaction solvent.[1][2] These methods offer environmentally friendly alternatives to traditional syntheses that often employ hazardous organic solvents. The protocols outlined below are based on established methodologies and provide high yields and purity.[1][3][4]

Introduction

This compound is a crucial building block in organic synthesis.[2] The presence of the trifluoromethoxy group and two bromine atoms on the aniline ring provides multiple reaction sites for the construction of complex molecules.[2][5] Traditional bromination reactions often involve the use of elemental bromine in chlorinated solvents, which poses significant environmental and safety concerns. The water-phase synthesis methods presented here represent a significant advancement in green chemistry, minimizing the use of volatile organic compounds and improving the overall safety profile of the process.[1][3][6]

Synthesis Methodologies

Several effective methods for the aqueous-phase synthesis of this compound have been developed. Below are detailed protocols for three distinct, high-yielding approaches.

Method 1: Bromination using Bromine and Hydrogen Peroxide with an Inert Grinding Medium

This method utilizes the in-situ generation of bromine from the oxidation of hydrogen bromide by hydrogen peroxide, which is a byproduct of the initial bromination.[1] The use of an inert grinding medium enhances the reaction rate and efficiency.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-(trifluoromethoxy)aniline | [1] |

| Reagents | Bromine, 30% Hydrogen Peroxide | [1] |

| Solvent | Water | [1] |

| Inert Grinding Medium | Zirconium oxide beads (d=2mm) | [1] |

| Molar Ratio (Aniline:Bromine:H₂O₂) | 1 : 1.0-1.1 : 1.3-1.5 | [1] |

| Reaction Temperature | 20°C | [1] |

| Reaction Time | 7.5 hours | [1] |

| Purity | 98.4-99.4% | [1] |

| Yield | 97.5-99.1% | [1] |

Experimental Protocol

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 9.0 g (0.05 mol) of 4-(trifluoromethoxy)aniline, 72 mL of water, and 0.45 g of zirconium oxide beads.[1]

-

Stir the mixture at 300 r/min at a constant temperature of 20°C.[1]

-

Slowly add 8.8 g (0.055 mol) of bromine dropwise over a period of 30 minutes.[1]

-

Continue the reaction for 1 hour after the bromine addition is complete.[1]

-

Subsequently, add 7.4 g (0.065 mol) of 30% hydrogen peroxide dropwise over 1 hour.[1]

-

Continue the reaction for an additional 6 hours.[1]

-

After the reaction is complete, separate the inert grinding medium using a 20-mesh screen.[1]

-

Filter the reaction mixture and collect the solid product. The filtrate can be recycled for subsequent reactions.[1]

-

Dry the filter cake in an oven to obtain 16.7 g of this compound as a white crystalline solid.[1]

Process Workflow

Caption: Workflow for Synthesis Method 1.

Method 2: Catalytic Bromination using Metal Bromide and Hydrogen Peroxide

This environmentally friendly method avoids the direct use of liquid bromine by generating the brominating agent in situ from a metal bromide and hydrogen peroxide, catalyzed by ammonium molybdate.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-(trifluoromethoxy)aniline | [3] |

| Reagents | Sodium Bromide, 30% Hydrogen Peroxide, Ammonium Molybdate | [3] |

| Solvent | Dichloromethane, Water | [3] |

| Molar Ratio (Aniline:NaBr:H₂O₂) | 1 : 2.4 : 2.5 | [3] |

| Reaction Temperature | 40°C | [3] |

| Reaction Time | ~2 hours | [3] |

| Purity | 99.6% | [3] |

| Yield | 95.0% | [3] |

Experimental Protocol

-

In a 500 mL three-necked flask, combine 80 mL of dichloromethane, 80 mL of water, 24.69 g of sodium bromide, and 1.3 g of ammonium molybdate.[3]

-

Stir the mixture rapidly. After 30 minutes, slowly add 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline.[3]

-

Heat the mixture to 40°C and add 28.34 g (0.25 mol) of 30% hydrogen peroxide dropwise.[3]

-

After the addition is complete, maintain the reflux at 40°C and react for 1 hour.[3]

-

Cool the reaction to room temperature and add a suitable amount of sodium thiosulfate to quench any remaining oxidant, stirring for 30 minutes.[3]

-

Allow the layers to separate. Collect the organic layer.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the dichloromethane by distillation under reduced pressure to obtain 31.80 g of this compound as white crystals.[3]

Reaction Pathway

Caption: Catalytic Bromination Pathway.

Method 3: Acid-Catalyzed Bromination using Metal Bromide and Hydrogen Peroxide

This approach utilizes sulfuric acid to catalyze the bromination of 4-(trifluoromethoxy)aniline with a metal bromide and hydrogen peroxide in an aqueous medium.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-(trifluoromethoxy)aniline (99% purity) | [4] |

| Reagents | Potassium Bromide, 35% Hydrogen Peroxide, Sulfuric Acid, Tetrabutylammonium Bromide (Catalyst) | [4] |

| Solvent | Water | [4] |

| Molar Ratio (Aniline:H₂SO₄:KBr:H₂O₂) | 1 : 1.04 : 2.25 : 2.26 | [4] |

| Reaction Temperature | 50-55°C | [4] |

| Reaction Time | 3 hours (post-addition) | [4] |

| Purity (HPLC) | 99.8% | [4] |

| Yield | 99% | [4] |

Experimental Protocol

-

Add 250 g of water to a 1000 mL three-necked flask and begin stirring.[4]

-

Carefully add 17.5 g (0.175 mol) of concentrated sulfuric acid.[4]

-

Add 45 g (0.378 mol) of potassium bromide and 0.3 g of tetrabutylammonium bromide.[4]

-

Add 30 g (0.168 mol) of 99% pure 4-(trifluoromethoxy)aniline.[4]

-

Adjust the temperature to 30°C and begin the dropwise addition of 38 g of 35% hydrogen peroxide.[4]

-

The reaction is exothermic; control the addition rate to allow the temperature to slowly rise to 50°C.

-

Maintain the reaction temperature between 50-55°C using a cooling bath until the hydrogen peroxide addition is complete.[4]

-

After the addition, keep the reaction mixture at 50-55°C for 3 hours.[4]

-

Cool the mixture to approximately 30°C.[7]

-

Filter the mixture and dry the resulting filter cake to obtain 55.6 g of white crystalline this compound.[4]

Experimental Workflow

Caption: Workflow for Acid-Catalyzed Synthesis.

Conclusion

The water-phase synthesis methods for this compound presented here offer significant advantages in terms of environmental impact, safety, and efficiency. These protocols provide high yields and excellent purity, making them suitable for both laboratory-scale research and industrial production. Researchers, scientists, and drug development professionals are encouraged to adopt these greener synthetic routes to minimize the environmental footprint of their chemical processes.

References

- 1. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 4. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 88149-49-9 [chemicalbook.com]

Application of 2,6-Dibromo-4-(trifluoromethoxy)aniline in Pharmaceutical Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,6-Dibromo-4-(trifluoromethoxy)aniline, a key building block in the synthesis of pharmaceutically active compounds. This versatile intermediate is particularly valuable in the development of antifungal agents and for the synthesis of derivatives of neurological drugs. Its unique substitution pattern, featuring two bromine atoms for further functionalization and a trifluoromethoxy group to enhance metabolic stability and potency, makes it a compound of significant interest in medicinal chemistry.

Overview of Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂F₃NO | [1] |

| Molecular Weight | 334.92 g/mol | [1] |

| CAS Number | 88149-49-9 | [1] |

| Melting Point | 70-73 °C | [2] |

| Appearance | White to almost white powder to crystal | [2] |

| Purity | ≥98% (GC) | [2] |

| Solubility | Soluble in organic solvents like methylene chloride | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is through the bromination of 4-(trifluoromethoxy)aniline. Various brominating agents can be employed, with a combination of sodium bromide and hydrogen peroxide in the presence of a catalyst offering high yield and purity.[3]

Experimental Protocol: Synthesis via Bromination

Materials:

-

4-(trifluoromethoxy)aniline

-

Sodium Bromide (NaBr)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ammonium molybdate

-

Methylene chloride (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate

-

Sodium thiosulfate

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer, add 80 mL of methylene chloride, 80 mL of water, 24.69 g of sodium bromide, and 1.3 g of ammonium molybdate.

-

Stir the mixture rapidly and slowly add 17.7 g (0.1 mol) of 4-(trifluoromethoxy)aniline.

-

After stirring for 30 minutes at room temperature, begin the dropwise addition of 28.34 g of 30% hydrogen peroxide at 40 °C.

-

Once the addition is complete, maintain the reaction at 40 °C with reflux for 1 hour.

-

Cool the reaction mixture to room temperature and add an appropriate amount of sodium thiosulfate solution to quench any remaining peroxide. Stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-